2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole

Description

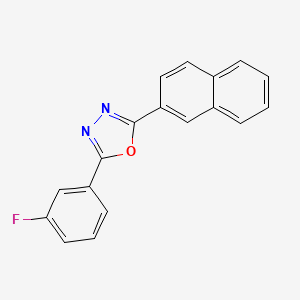

Structure

3D Structure

Properties

CAS No. |

68047-42-7 |

|---|---|

Molecular Formula |

C18H11FN2O |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

2-(3-fluorophenyl)-5-naphthalen-2-yl-1,3,4-oxadiazole |

InChI |

InChI=1S/C18H11FN2O/c19-16-7-3-6-14(11-16)17-20-21-18(22-17)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H |

InChI Key |

URAYKVLZKLVGLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)C4=CC(=CC=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-fluorobenzohydrazide with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties

- Oxadiazole derivatives, including 2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole, have been investigated for their antimicrobial activities. Studies indicate that these compounds exhibit broad-spectrum antibacterial and antifungal properties. For instance, derivatives have been synthesized and screened for activity against various pathogens, showing significant efficacy compared to standard drugs .

-

Anticancer Activity

- Recent research highlights the potential of oxadiazole derivatives in cancer therapy. Compounds similar to this compound have demonstrated antiproliferative effects against several cancer cell lines including breast (MCF-7) and colon (HCT-116) cancers. For example, modifications in the oxadiazole structure have led to enhanced cytotoxicity and selectivity against cancer cells .

- Anti-inflammatory Effects

Case Study 1: Antimicrobial Screening

A study synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity using agar diffusion methods. The results indicated that compounds with a naphthalene moiety exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Evaluation

In vitro studies on derivatives of 1,3,4-oxadiazoles showed promising results in inhibiting the growth of cancer cell lines. Specifically, certain substitutions on the oxadiazole ring were found to significantly increase cytotoxicity against MCF-7 cells with IC50 values in the low micromolar range .

Data Table: Biological Activities of Oxadiazole Derivatives

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Anticancer Activity

- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) : Exhibited 98.74% growth inhibition (GP) against SF-295 (CNS cancer) and MCF7 (breast cancer) at 10⁻⁵ M, attributed to the electron-withdrawing 4-chloro and 4-fluoro groups enhancing DNA intercalation .

- 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (107) : Showed 95.37% GP, suggesting methoxy groups may modulate solubility without compromising activity .

- Comparison : The target compound’s 2-naphthyl group may offer superior π-stacking compared to smaller aryl groups, but its lack of electron-withdrawing substituents (e.g., Cl) at position 2 could reduce cytotoxicity.

Antibacterial and Antifungal Activity

- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole: Demonstrated EC₅₀ values of 1.98 µg/mL (Xanthomonas axonopodis, Xac) and 0.17 µg/mL (Xanthomonas oryzae, Xoo), outperforming commercial agents like bismerthiazol .

- 2-(Methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole : Exhibited EC₅₀ values of 19.9–93.3 µg/mL against Fusarium oxysporum, surpassing hymexazol .

- Comparison : The target compound lacks sulfone groups, which are critical for antifungal/antibacterial potency in these derivatives. Its naphthyl group may instead favor interactions with hydrophobic enzyme pockets.

Enzyme Inhibition

- 2-(2,4-Dichlorophenyl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole : Showed α-glucosidase inhibition (IC₅₀ = 3.23 µM), outperforming acarbose (IC₅₀ = 378.2 µM) .

Central Nervous System (CNS) Activity

- Comparison : The target compound’s 3-fluorophenyl group may mimic electron-withdrawing effects but lacks the nitro group’s strong resonance effects, possibly reducing CNS activity.

Substituent Effects

- Electron-Withdrawing Groups (EWGs): Derivatives with Cl, NO₂, or CF₃ at C2/C5 (e.g., compounds in ) show enhanced anticancer and CNS activities due to improved target binding and metabolic stability.

- Sulfone/Sulfide Groups : Sulfone-containing derivatives (e.g., ) exhibit superior antibacterial/fungal activity, likely due to increased electrophilicity and membrane penetration.

- Bulky Aromatic Groups : The 2-naphthyl group in the target compound may improve lipophilicity and π-π interactions, though this could reduce solubility compared to smaller aryl substituents.

Data Tables

Table 1: Key Bioactivity Data of Analogous 1,3,4-Oxadiazoles

Table 2: Substituent Effects on Activity

| Substituent Type | Example Compound | Key Impact |

|---|---|---|

| Electron-Withdrawing (Cl, NO₂) | 5-(4-Nitrophenyl)-2-(4-chlorophenyl) | Enhanced CNS and anticancer activity |

| Sulfone/Sulfide | 2-(Methylsulfonyl)-5-(4-fluorophenyl) | High antibacterial/fungal potency |

| Bulky Aromatic (Naphthyl) | Target compound | Improved hydrophobicity/π-stacking |

Biological Activity

2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 284.3 g/mol

- IUPAC Name : this compound

This compound features a fluorophenyl group and a naphthyl group, contributing to its unique properties and biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings:

- Anticancer Screening : In a study conducted by the National Cancer Institute (NCI), several oxadiazole derivatives were screened for their anticancer activity at a concentration of . Among these, derivatives showed varying degrees of growth inhibition against cell lines such as HCT-116 (colon cancer) and MDA-MB-435 (breast cancer) with IC values ranging from 0.67 µM to 0.87 µM .

- Mechanism of Action : The mechanism underlying the anticancer effects includes the induction of apoptosis and inhibition of key signaling pathways such as EGFR and Src kinases. For example, certain derivatives exhibited an IC value of 0.24 µM against EGFR .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 0.67 | Apoptosis induction |

| Compound B | MDA-MB-435 | 0.87 | EGFR inhibition |

| Compound C | PC-3 (Prostate) | 0.80 | Src kinase inhibition |

Antimicrobial Activity

Oxadiazoles are also recognized for their antimicrobial properties. Research indicates that derivatives can exhibit significant antibacterial and antifungal activities.

Findings:

- Antibacterial Activity : In vitro studies demonstrated that oxadiazole derivatives possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.

- Antifungal Activity : Additionally, some derivatives have shown efficacy against fungi such as Candida albicans with MIC values comparable to standard antifungal agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many oxadiazoles inhibit enzymes involved in critical metabolic pathways in cancer cells and pathogens.

- Interference with DNA Synthesis : Some studies suggest that these compounds may disrupt DNA replication processes in bacteria and cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis in cancer cells .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(3-fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

Acylhydrazide cyclization is a common method for synthesizing 1,3,4-oxadiazoles. For this compound, the reaction of 3-fluorobenzohydrazide with 2-naphthoic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) can yield the target molecule. Key parameters include:

- Temperature : Optimal cyclization occurs at 80–100°C to minimize side reactions like oxidation .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve reaction efficiency by facilitating intramolecular dehydration .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective for isolating the product .

Q. Which spectroscopic techniques are critical for structural confirmation, and how should spectral data be interpreted?

- ¹H/¹³C NMR : The fluorine atom on the phenyl ring causes deshielding of adjacent protons (e.g., δ ~7.3–7.8 ppm for aromatic protons). The naphthyl group exhibits characteristic splitting patterns due to its fused ring system .

- HRMS : A molecular ion peak at m/z ~318.08 (C₁₈H₁₂FN₂O) confirms the molecular formula .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm the oxadiazole ring .

Q. What are the basic physicochemical properties of this compound, and how are they experimentally determined?

- Melting Point : Typically 150–160°C (determined via differential scanning calorimetry) .

- Solubility : Low polarity solvents like dichloromethane or DMSO are preferred due to aromatic substituents .

- Stability : Stable under inert atmospheres but susceptible to hydrolysis in acidic/alkaline conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction reveals:

- Torsional Angles : The dihedral angle between the fluorophenyl and naphthyl groups (~30–40°) impacts π-π stacking .

- Hydrogen Bonding : Weak C–H···N/F interactions stabilize the crystal lattice .

- Packing Motifs : Herringbone arrangements are common in polyaromatic oxadiazoles, influencing solid-state luminescence .

Q. How does structural modification (e.g., substituent variation) affect electroluminescent efficiency in OLEDs?

- Electron Transport : The electron-deficient oxadiazole core enhances electron injection in OLEDs. Substituting the naphthyl group with bulkier moieties (e.g., biphenyl) improves charge balance, increasing external quantum efficiency (EQE) to >1% .

- Emission Tuning : Fluorine substituents blue-shift emission spectra, while naphthyl groups extend conjugation for green-light emission (λmax ~520 nm) .

Q. What methodologies are used to evaluate antibacterial activity, and how can contradictory MIC data be resolved?

- Serial Dilution Assay : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using nitrofurazone as a reference (MIC range: 8–32 µg/mL) .

- Data Conflicts : Discrepancies in MIC values may arise from bacterial strain variability or solvent effects (e.g., DMSO cytotoxicity). Normalize results using logP values to account for membrane permeability .

Q. How can computational modeling predict electronic properties for scintillator applications?

Q. What strategies mitigate undesired byproducts (e.g., thione derivatives) during synthesis?

- Oxidative Cyclization : Use iodine/THF instead of sulfur-containing reagents to avoid thione formation .

- Kinetic Control : Lower reaction temperatures (≤60°C) favor oxadiazole over thiadiazole intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.